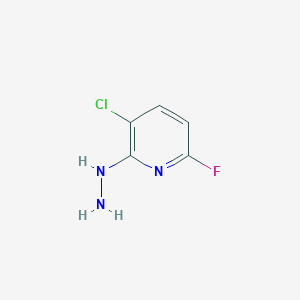
3-Chloro-6-fluoro-2-hydrazinylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-fluoro-2-hydrazinylpyridine: is a chemical compound with the molecular formula C5H5ClFN3 and a molecular weight of 161.56 g/mol . This compound is characterized by the presence of a chloro group at the 3rd position, a fluoro group at the 6th position, and a hydrazinyl group at the 2nd position on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-fluoro-2-hydrazinylpyridine typically involves the reaction of 3-chloro-6-fluoropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 3-Chloro-6-fluoro-2-hydrazinylpyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
3-Chloro-6-fluoro-2-hydrazinylpyridine is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
Industry: Used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 3-Chloro-6-fluoro-2-hydrazinylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity for its targets .
類似化合物との比較
- 3-Chloro-2-hydrazinylpyridine
- 6-Fluoro-2-hydrazinylpyridine
- 3-Chloro-6-fluoropyridine
Comparison: 3-Chloro-6-fluoro-2-hydrazinylpyridine is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. Compared to 3-Chloro-2-hydrazinylpyridine, the additional fluoro group in this compound can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions .
生物活性
3-Chloro-6-fluoro-2-hydrazinylpyridine (C₅H₅ClFN₃) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative analysis with related compounds.
- Molecular Formula : C₅H₅ClFN₃
- Molecular Weight : 161.56 g/mol
- IUPAC Name : (3-chloro-6-fluoropyridin-2-yl)hydrazine
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, potentially leading to enzyme inhibition or modification. The presence of chloro and fluoro substituents enhances the compound's binding affinity and specificity, which may contribute to its biological effects.
Biological Applications
This compound has been explored for various applications in scientific research:
- Enzyme Inhibition : It has shown potential as an inhibitor in biochemical assays, influencing metabolic pathways.
- Antimicrobial Activity : Preliminary studies indicate activity against certain bacterial strains.
- Anticancer Properties : Investigations into its effects on cancer cell lines have suggested possible cytotoxic effects.
Comparative Analysis with Similar Compounds
The compound's unique structure allows for comparison with similar hydrazine derivatives. Below is a comparison table highlighting key differences:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Enzyme inhibitor, antimicrobial |
| 3-Chloro-2-hydrazinopyridine | Structure | Moderate enzyme inhibition |
| 6-Fluoropyridine | Structure | Limited biological activity |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development.
- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines revealed that the compound induced apoptosis, highlighting its potential role in cancer therapy. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
特性
IUPAC Name |
(3-chloro-6-fluoropyridin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClFN3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEZWWNRQATVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)NN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














